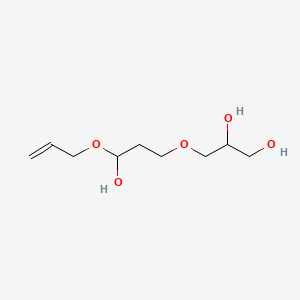
2-(2-(Nonylphenoxy)ethoxy)ethyl stearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Nonylphenoxy)ethoxy)ethyl stearate is an organic compound with the molecular formula C₃₇H₆₆O₄. It is a type of ester formed from the reaction of stearic acid with a nonylphenol ethoxylate. This compound is known for its surfactant properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Nonylphenoxy)ethoxy)ethyl stearate typically involves the esterification of stearic acid with 2-(2-(Nonylphenoxy)ethoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where stearic acid and 2-(2-(Nonylphenoxy)ethoxy)ethanol are mixed in the presence of an acid catalyst. The reaction is conducted at elevated temperatures to ensure complete conversion of the reactants to the desired ester. The product is then separated and purified using techniques such as distillation and filtration.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Nonylphenoxy)ethoxy)ethyl stearate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield stearic acid and 2-(2-(Nonylphenoxy)ethoxy)ethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Substitution: The nonylphenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Hydrolysis: Stearic acid and 2-(2-(Nonylphenoxy)ethoxy)ethanol.
Oxidation: Carboxylic acids and alcohols.
Substitution: Various substituted nonylphenoxy derivatives.
Aplicaciones Científicas De Investigación
2-(2-(Nonylphenoxy)ethoxy)ethyl stearate has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological assays and experiments where surfactant properties are required.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the production of detergents, emulsifiers, and lubricants.
Mecanismo De Acción
The mechanism of action of 2-(2-(Nonylphenoxy)ethoxy)ethyl stearate is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is exploited in various applications, including emulsification, solubilization, and dispersion.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(Nonylphenoxy)ethoxy)ethanol: A precursor in the synthesis of 2-(2-(Nonylphenoxy)ethoxy)ethyl stearate.
Stearic acid: Another precursor used in the esterification reaction.
Nonylphenol ethoxylates: A class of compounds with similar surfactant properties.
Uniqueness
This compound is unique due to its specific combination of a long-chain fatty acid (stearic acid) and a nonylphenol ethoxylate. This combination imparts distinct surfactant properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
93982-20-8 |
|---|---|
Fórmula molecular |
C37H66O4 |
Peso molecular |
574.9 g/mol |
Nombre IUPAC |
2-[2-(2-nonylphenoxy)ethoxy]ethyl octadecanoate |
InChI |
InChI=1S/C37H66O4/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-22-24-30-37(38)41-34-32-39-31-33-40-36-29-26-25-28-35(36)27-23-21-19-10-8-6-4-2/h25-26,28-29H,3-24,27,30-34H2,1-2H3 |
Clave InChI |
UOPBRKAGOWPWKP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCOC1=CC=CC=C1CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




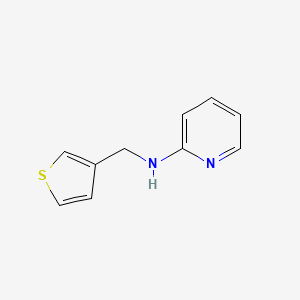

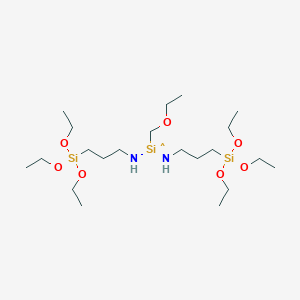
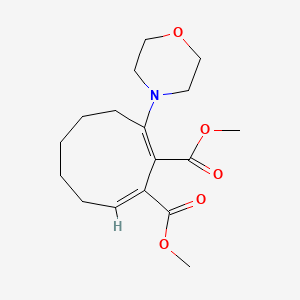
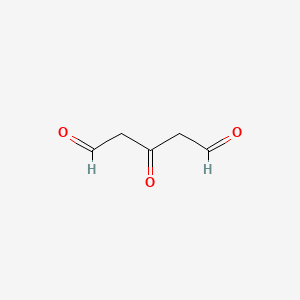
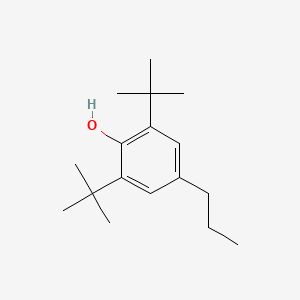
![N-[2-[(2-Aminoethyl)amino]ethyl]dodecanamide](/img/structure/B15178334.png)
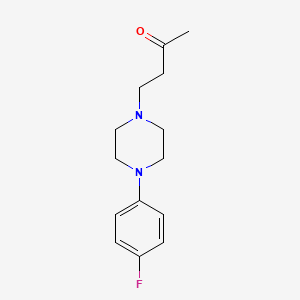
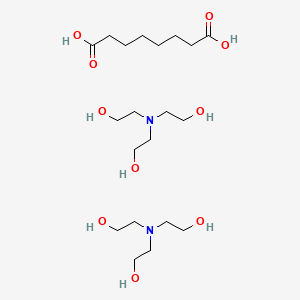
![[[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane](/img/structure/B15178354.png)
